molecular formula C18H32O16 B10769720 Globotriose CAS No. 9051-99-4

Globotriose

Cat. No.: B10769720
CAS No.: 9051-99-4
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-UHFFFAOYSA-N
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Description

It is an important cell surface epitope that acts as a receptor for Shiga-like toxins and is also the core structure of Globo H and SSEA4, which are tumor-associated glycans . Globotriose plays a significant role in various biological processes and has potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

    Enzymatic Synthesis: One of the efficient methods for synthesizing this compound involves the use of a novel alpha-galactosidase from Bacteroides fragilis. This enzyme can transfer a galactosyl residue from p-nitrophenyl-alpha-D-galactopyranoside to lactose with high efficiency and strict alpha-1,4 regioselectivity.

    Multi-Enzyme One-Pot System: Another method involves a multi-enzyme one-pot system containing galactokinase, UDP-glucose pyrophosphorylase, alpha-1,4-galactosyltransferase, and inorganic pyrophosphatase.

Industrial Production Methods:

    Recombinant Escherichia coli: An artificial gene cluster containing the genes of five associated enzymes is constructed and inserted into Escherichia coli NM522 strain to form this compound-producing cells.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Globotriose functions as a cell surface receptor for Shiga-like toxins, facilitating their entry into cells. It is also the core structure of tumor-associated glycans, playing a role in cell-cell interactions and signaling pathways. The molecular targets and pathways involved include the binding of Shiga-like toxins to this compound, leading to toxin internalization and subsequent cellular effects .

Comparison with Similar Compounds

    Galabiose: A disaccharide composed of two galactose units.

    Globotriaosylceramide: A glycolipid that includes globotriose as its carbohydrate moiety.

Uniqueness of this compound:

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859579
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name D-Galactan
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Record name beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose
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